

A Comparative Guide to the Inter-species Metabolism of Tofacitinib

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of Tofacitinib, a Janus kinase (JAK) inhibitor, across different preclinical species and humans. Understanding these inter-species differences is crucial for the accurate interpretation of preclinical safety and efficacy data and for predicting human pharmacokinetics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and the drug's mechanism of action.

Executive Summary

Tofacitinib undergoes extensive metabolism, primarily in the liver, with significant differences observed between humans and common preclinical species such as monkeys, dogs, and rats. In humans, the primary routes of metabolism involve oxidation and N-demethylation, mediated predominantly by Cytochrome P450 (CYP) 3A4 and to a lesser extent, CYP2C19.[1] While rats have been reported to have a metabolic profile that is qualitatively similar to humans, the specific CYP enzymes involved differ.[2] This guide will delve into these differences, presenting the available data to aid in translational research.

Data Presentation

Table 1: Key Pharmacokinetic Parameters of Tofacitinib Across Species



Parameter	Human	Monkey	Dog	Rat
Primary CYP Enzymes	CYP3A4, CYP2C19[1][3]	-	-	CYP3A1/2, CYP2C11
Major Metabolic Pathways	Oxidation, N-demethylation, Glucuronidation[1]	Oxidation, N-demethylation, Glucuronidation[2]	-	Oxidation, N-demethylation, Glucuronidation[2]
Bioavailability (F)	~74%[4]	-	-	~29.1% (dose- dependent)[4]
Terminal Half-life (t½)	~3.2 hours[1]	-	-	~1.1 - 1.8 hours[5]
Primary Route of Elimination	Hepatic metabolism (~70%), Renal excretion (~30%) [1]	-	-	Hepatic metabolism and renal excretion[4]

Note: Data for monkeys and dogs are limited in the reviewed literature.

Table 2: Qualitative Comparison of Tofacitinib Metabolites in Liver Microsomes



Metabolite Type	Human	Monkey	Rat	Mouse
Oxygenation of pyrrolopyrimidine ring	Yes	Yes	Yes	Yes
Oxygenation of piperidine ring	Yes	Yes	Yes	Yes
N-demethylation	Yes	Yes	Yes	Yes
Oxygenation of piperidine ring side chain	Yes	Yes	Yes	Yes
Glucuronidation	Yes	Yes	Yes	Yes

This table is based on a study that identified 13 metabolites of Tofacitinib in liver microsomes of these species, indicating similar metabolic pathways, although the quantitative distribution of these metabolites may vary.[2] In humans, it has been reported that all metabolites each constitute less than 10% of the total circulating radioactivity.[1]

Experimental Protocols In Vitro Metabolism Using Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of Tofacitinib using liver microsomes from different species.

Objective: To identify and compare the metabolites of Tofacitinib formed in the liver microsomes of humans, monkeys, dogs, and rats.

Materials:

- Tofacitinib
- Liver microsomes (from human, monkey, dog, rat)



- NADPH regenerating system (e.g., β-nicotinamide adenine dinucleotide phosphate tetrasodium salt)
- Uridine diphosphate glucuronic acid (UDPGA) for assessing glucuronidation
- Phosphate buffer (pH 7.4)
- Acetonitrile or other suitable organic solvent for quenching the reaction
- Internal standard for analytical quantification
- High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

- Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes. Each mixture should contain liver microsomes (e.g., 0.5 mg/mL protein concentration), Tofacitinib (at a specified concentration, e.g., 10 μM), and phosphate buffer.
- Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
- Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (and UDPGA if assessing Phase II metabolism).
- Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).
- Termination of Reaction: Stop the reaction by adding a cold quenching solution, such as acetonitrile, containing an internal standard.
- Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
- LC-MS Analysis: Analyze the supernatant using a validated HPLC-MS method to separate and identify the parent drug and its metabolites.

In Vivo Pharmacokinetic Study in Rats



This protocol provides a general framework for conducting an in vivo pharmacokinetic study of Tofacitinib in rats.

Objective: To determine the pharmacokinetic profile of Tofacitinib in rats following oral or intravenous administration.

Animals:

Male Sprague-Dawley rats (or other appropriate strain)

Materials:

- Tofacitinib formulation for oral and intravenous administration
- · Vehicle for drug formulation
- Cannulation materials (for serial blood sampling)
- Blood collection tubes (e.g., containing anticoagulant)
- Metabolic cages (for urine and feces collection)
- Analytical equipment for quantifying Tofacitinib in plasma, urine, and feces (e.g., HPLC-MS/MS)

Procedure:

- Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the study.
- Surgical Procedures (for intravenous studies): Cannulate the jugular vein (for drug administration) and carotid artery (for blood sampling) of the rats under anesthesia. Allow for a recovery period.
- Drug Administration:
 - Oral (PO): Administer a single dose of Tofacitinib formulation to the rats via oral gavage.

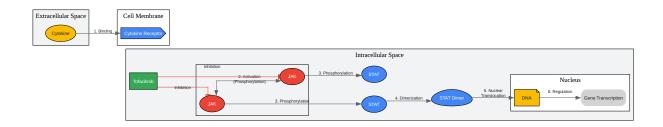


- Intravenous (IV): Administer a single bolus dose or infusion of Tofacitinib formulation via the cannulated jugular vein.
- Sample Collection:
 - Blood: Collect serial blood samples from the carotid artery or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480 minutes) into tubes containing an anticoagulant. Process the blood to obtain plasma.[4][5][6]
 - Urine and Feces: House the rats in metabolic cages to collect urine and feces at specified intervals (e.g., 0-24 hours).[4]
- Sample Analysis: Analyze the plasma, urine, and feces samples to determine the concentration of Tofacitinib and its metabolites using a validated analytical method.
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), t½ (half-life), and clearance using appropriate software.

Mandatory Visualization Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors that are involved in inflammation and immune responses.





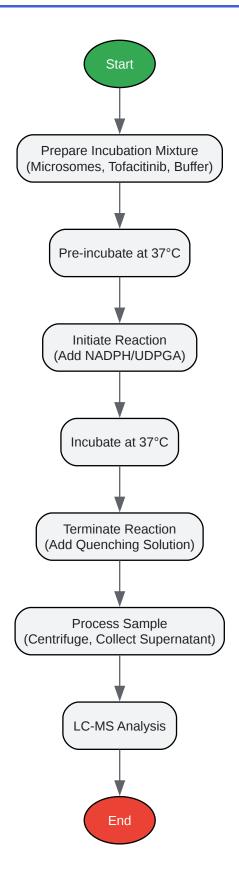
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Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Workflow for In Vitro Metabolism Study

The following diagram illustrates a typical workflow for an in vitro study of Tofacitinib metabolism using liver microsomes.





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Caption: Workflow for in vitro Tofacitinib metabolism study.



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